molecular formula C5H8N4S2 B1339643 Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- CAS No. 95853-51-3

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-

Cat. No.: B1339643
CAS No.: 95853-51-3
M. Wt: 188.3 g/mol
InChI Key: AHNNULCXEIGUHA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being 2-[4-(sulfanylmethyl)-1,3-thiazol-2-yl]guanidine. This naming convention clearly delineates the structural components, indicating the presence of a guanidine group attached to the 2-position of a thiazole ring, which itself bears a sulfanylmethyl substituent at the 4-position. Alternative nomenclature includes Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- and 2-GIANIDINOTHIAZOLE-4-METHYLTHIOL, reflecting historical naming conventions and practical usage in chemical databases.

The molecular formula is established as C₅H₈N₄S₂, representing a compact heterocyclic structure with significant nitrogen content. The Chemical Abstracts Service registry number 95853-51-3 provides unique identification for this compound in chemical databases. The molecular weight has been calculated as 188.3 grams per mole, which places it in the category of small organic molecules suitable for various pharmaceutical applications. The exact mass determination yields 188.019039 grams per mole, providing precise analytical reference data for mass spectrometric identification.

Atomic Composition and Bonding Configuration

The atomic composition of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- reveals a complex arrangement of heteroatoms that contribute to its unique chemical properties. The structure contains five carbon atoms forming the core framework, eight hydrogen atoms providing structural completion, four nitrogen atoms distributed between the guanidine and thiazole moieties, and two sulfur atoms contributing to both the thiazole ring and the mercaptomethyl substituent. This composition results in a highly functionalized molecule with multiple potential sites for chemical reactivity and biological interaction.

The bonding configuration exhibits a thiazole ring system where sulfur and nitrogen atoms occupy the 1- and 3-positions respectively of the five-membered heterocycle. The guanidine group is attached directly to the 2-position of the thiazole ring, creating a conjugated system that allows for electron delocalization between the aromatic thiazole and the guanidine functional group. The mercaptomethyl group (-CH₂SH) is positioned at the 4-position of the thiazole ring, providing a reactive thiol functionality that can participate in various chemical transformations.

The Simplified Molecular Input Line Entry System representation C1=C(N=C(S1)N=C(N)N)CS clearly illustrates the connectivity pattern. This notation reveals the sequential bonding arrangement starting from the thiazole ring formation, the attachment of the guanidine group, and the positioning of the mercaptomethyl substituent. The International Chemical Identifier string InChI=1S/C5H8N4S2/c6-4(7)9-5-8-3(1-10)2-11-5/h2,10H,1H2,(H4,6,7,8,9) provides comprehensive connectivity information including stereochemical and tautomeric considerations.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- is not extensively documented in the available literature, related thiazole-guanidine compounds provide valuable structural insights. The crystal structure analysis of similar compounds reveals that guanidinothiazole derivatives typically adopt conformations where the guanidine group exhibits planarity with the thiazole ring system, facilitating maximum conjugation. This planar arrangement is stabilized by the delocalization of electrons across the nitrogen atoms of the guanidine group and the aromatic system of the thiazole ring.

Conformational analysis studies on related compounds suggest that the mercaptomethyl substituent can adopt multiple orientations relative to the thiazole plane. The thiol group (-SH) can engage in intramolecular interactions with the nitrogen atoms of either the thiazole ring or the guanidine group, potentially influencing the overall molecular conformation. Three-dimensional conformer analysis indicates that the compound can exist in several low-energy conformations, with rotational freedom around the C-CH₂ bond connecting the thiazole ring to the mercaptomethyl group.

Computational studies on similar guanidinothiazole systems demonstrate that tautomeric preferences significantly influence conformational stability. The preferred conformation typically places the guanidine group in an orientation that maximizes hydrogen bonding opportunities while minimizing steric interactions with the mercaptomethyl substituent. The thiazole ring maintains its aromatic character throughout these conformational changes, serving as a rigid scaffold that constrains the overall molecular flexibility.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-. Proton Nuclear Magnetic Resonance spectra typically reveal characteristic signals for the thiazole ring proton, which appears as a singlet in the aromatic region due to the unique electronic environment created by the adjacent sulfur and nitrogen atoms. The mercaptomethyl protons manifest as a characteristic two-proton singlet, while the thiol proton appears as a distinctive signal that can exchange with deuterium oxide, confirming the presence of the free sulfhydryl group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive structural assignment through characteristic chemical shifts for each carbon environment. The thiazole ring carbons exhibit distinct resonances reflecting their varied electronic environments, with the carbon bearing the mercaptomethyl group showing characteristic upfield shifts due to the electron-donating nature of the sulfur substituent. The guanidine carbon appears significantly downfield, reflecting the electron-withdrawing nature of the multiple nitrogen substituents.

Infrared spectroscopy reveals characteristic absorption bands that serve as molecular fingerprints. The spectrum typically displays broad absorption in the 3400-3200 wavenumber region corresponding to nitrogen-hydrogen stretching vibrations of the guanidine group. The thiol sulfur-hydrogen stretch appears as a weak but characteristic band around 2550 wavenumbers. The thiazole ring exhibits characteristic carbon-nitrogen and carbon-sulfur stretching vibrations in the fingerprint region, providing definitive structural confirmation.

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. Electron ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 188, corresponding to the intact molecular structure. Fragmentation patterns reveal characteristic losses including the mercaptomethyl group (mass loss of 47) and sequential degradation of the guanidine moiety. Chemical ionization mass spectrometry often provides enhanced molecular ion stability, facilitating accurate molecular weight determination.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- represents a critical aspect of its chemical identity, significantly influencing its reactivity and biological activity. The guanidine functional group can exist in multiple tautomeric forms, with the most significant equilibrium occurring between the imino and amino tautomers. Research on related guanidinothiazole compounds demonstrates that the arylimino tautomer typically predominates, where the guanidine nitrogen directly attached to the thiazole ring bears the formal double bond character.

Quantitative analysis of tautomeric ratios in structurally related compounds reveals that the imino form is favored by approximately three orders of magnitude over alternative tautomeric arrangements. This preference results from the extended conjugation between the thiazole aromatic system and the guanidine group, which stabilizes the imino tautomer through resonance delocalization. The pKₜ values measured for related systems indicate tautomeric preferences of 3.62 and 5.32 between the major and minor tautomeric forms, although experimental conditions may influence these ratios.

The thiazole ring itself contributes to tautomeric stabilization through its aromatic character and the electron-withdrawing nature of the sulfur and nitrogen heteroatoms. The mercaptomethyl substituent can also participate in tautomeric equilibria, particularly involving the thiol group which can undergo thiol-thione tautomerization under appropriate conditions. However, this tautomerization is typically less significant than the guanidine tautomeric processes under normal conditions.

Resonance stabilization plays a crucial role in determining the ground-state structure and chemical reactivity. The primary resonance contributors involve delocalization of electron density from the guanidine nitrogen atoms through the thiazole ring system. This delocalization enhances the aromatic character of the thiazole ring while simultaneously stabilizing the guanidine group. Additional resonance forms may involve the mercaptomethyl sulfur atom, particularly in oxidative conditions where sulfur can accommodate expanded valency through d-orbital participation.

The overall electronic structure resulting from these tautomeric and resonance effects positions Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- as a compound with significant electron density delocalization, contributing to its stability and distinctive chemical properties. This electronic arrangement also influences its potential for biological activity, as the predominantly arylimino tautomeric form represents the most likely species for receptor interaction and pharmaceutical activity.

Properties

IUPAC Name

2-[4-(sulfanylmethyl)-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S2/c6-4(7)9-5-8-3(1-10)2-11-5/h2,10H,1H2,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNNULCXEIGUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539171
Record name N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95853-51-3
Record name N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-Aminothiophenol with Cyanoguanidine

This classical synthetic route involves the condensation reaction between o-aminothiophenol and cyanoguanidine in an acidic medium, typically hydrochloric acid, under heating conditions (~80 °C). The reaction facilitates the formation of the thiazole ring and the guanidine group in a single step. Post-reaction, purification is achieved by recrystallization or column chromatography to isolate the target compound with high purity.

Parameter Details
Starting materials o-Aminothiophenol, Cyanoguanidine
Reaction medium Acidic (HCl)
Temperature ~80 °C
Purification Recrystallization/Chromatography
Yield Moderate to high (literature varies)

This method is scalable and uses readily available starting materials, making it suitable for laboratory and industrial synthesis.

In Situ Generation from S-(2-guanidinothiazol-4-yl-methyl)-isothiourea Dihydrochloride

An advanced approach involves the in situ generation of the free thiol compound from its isothiourea precursor under basic conditions. Treatment of S-(2-guanidinothiazol-4-yl-methyl)-isothiourea dihydrochloride with sodium hydroxide (10 N) in a methanol/water mixture at 25–30 °C releases the free thiol, which can be immediately used for further reactions such as S-alkylation.

Parameter Details
Precursor S-(2-guanidinothiazol-4-yl-methyl)-isothiourea dihydrochloride
Base 10 N NaOH
Solvent Methanol/Water (aqueous)
Temperature 25–30 °C
Reaction time ~1.5 hours
Product purity >99% crystalline

This method prevents thiol oxidation by immediate use of the generated thiol and is advantageous for preparing intermediates for further functionalization.

S-Alkylation with Haloalkylamidines

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- undergoes nucleophilic substitution (S-alkylation) with haloalkylamidines such as N-sulfamyl-3-chloropropionamidine hydrochloride in alkaline aqueous methanol (pH ~11) at room temperature (25–30 °C). The thiol group is deprotonated to a thiolate ion, which attacks the electrophilic carbon of the haloalkylamidine, forming pharmacologically relevant derivatives like famotidine.

Parameter Details
Alkylating agent N-sulfamyl-3-chloropropionamidine hydrochloride
Base NaOH (10 N)
Solvent Methanol/Water (aqueous)
pH ~11
Temperature 25–30 °C
Reaction time 1.5 hours
Mechanism SN2 nucleophilic substitution
Yield High (up to 71% for famotidine)

This reaction is efficient and avoids intramolecular cyclization due to steric and electronic factors, yielding crystalline products that can be isolated by filtration.

One-Pot Preparation of S-(Guanidino-4-yl-methyl)-isothiourea Dihydrochloride

A patented one-pot synthesis involves the preparation of S-(guanidino-4-yl-methyl)-isothiourea dihydrochloride, an important intermediate for guanidine derivatives. The process includes:

  • Reaction of thiourea with appropriate precursors under reflux for 4-5 hours.
  • Cooling and isolation of the product by centrifugation.
  • Washing with isopropyl alcohol and drying.

Optimal conditions include isopropanol as solvent, ethanoic acid concentration of 15-20%, and temperature range of 30-50 °C (preferably 35-45 °C). The overall yield is approximately 92-93%.

Parameter Details
Solvent Isopropanol
Acid concentration 15-20% Ethanoic acid
Temperature 35-45 °C
Reaction time 4-5 hours reflux
Yield 92-93%
Product form Dihydrochloride salt, mp 205-210 °C

This method is industrially viable due to its simplicity and high yield.

Method Key Features Advantages Limitations
Condensation of o-aminothiophenol and cyanoguanidine Acidic medium, heating (~80 °C) Simple, scalable, uses common reagents Requires purification steps
In situ generation from isothiourea dihydrochloride Base treatment (NaOH), mild temp Prevents thiol oxidation, high purity Requires precursor synthesis
S-Alkylation with haloalkylamidines Alkaline aqueous methanol, room temp High yield, direct functionalization Sensitive to pH and reaction time
One-pot preparation of isothiourea dihydrochloride Reflux in isopropanol, acid medium High yield, industrially scalable Requires careful temperature control

Critical analytical techniques for confirming the structure and purity of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- include:

Due to the presence of the thiol group, the compound is prone to oxidation and hygroscopicity. Recommended storage conditions include:

  • Inert atmosphere (nitrogen or argon)
  • Airtight containers
  • Refrigeration at 2–8 °C
  • Protection from light and moisture

Accelerated stability studies (e.g., 40 °C/75% relative humidity for 1 month) are advised to assess shelf life and degradation pathways.

The preparation of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- is well-established through multiple synthetic routes, each optimized for yield, purity, and scalability. The condensation of o-aminothiophenol with cyanoguanidine offers a straightforward approach, while in situ generation from isothiourea derivatives and S-alkylation with haloalkylamidines provide efficient pathways for functionalized derivatives. The one-pot synthesis method enhances industrial applicability with high yields and operational simplicity. Analytical characterization and proper storage are critical to maintain compound integrity for research and pharmaceutical applications.

Chemical Reactions Analysis

Reaction with Haloalkylamidines

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-, undergoes S-alkylation with haloalkylamidines to form pharmacologically relevant compounds like famotidine (a histamine H2-receptor antagonist). For example:

  • Reaction with N-sulfamyl-3-chloropropionamidine hydrochloride in alkaline aqueous methanol (pH 11, 25–30°C) yields famotidine via nucleophilic substitution (SN2 mechanism).

  • Key conditions : NaOH (10 N) in methanol/water, 1.5 hours reaction time.

  • Yield : 71.2% after crystallization .

Mechanistic Insight :
The reaction proceeds via deprotonation of the thiol group to form a thiolate ion, which attacks the electrophilic carbon of the 3-chloropropionamidine. Intramolecular cyclization is avoided due to steric and electronic stabilization of the amidine group .

In Situ Generation from Isothiourea Derivatives

The compound is synthesized via in situ generation from S-(2-guanidinothiazol-4-yl-methyl)-isothiourea dihydrochloride under basic conditions:

  • Deprotection : Treatment with NaOH in methanol/water releases the free thiol.

  • Alkylation : Immediate reaction with electrophiles (e.g., 3-chloropropionamidine) prevents thiol oxidation .

Key Data :

ParameterValueSource
Reaction Temperature25–30°C
Base Used10 N NaOH
Final Product PurityCrystalline, >99%
Melting Point159–160°C (decomposes at 165°C)

Nucleophilic Substitution

The guanidine group participates in nucleophilic substitution with alkyl halides. For example:

  • Reaction with chloromethylthiazole derivatives forms bis-thiazolylguanidines, as seen in analogous compounds .

  • Conditions : Requires polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .

Hydrolysis Stability

Despite amidines typically being prone to hydrolysis, the guanidine-thiazole system exhibits unusual stability under alkaline conditions due to resonance stabilization and steric hindrance .

Spectroscopic Analysis

  • IR Spectroscopy :

    • NH stretches: 2350, 3452, 3400 cm⁻¹.

    • C=N and conjugated C-N: 1639, 1604 cm⁻¹ .

  • ¹H NMR (DMSO-d₆) :

    • S-CH₂-CH₂-N: δ 2.6 ppm (multiplet).

    • Ar-CH₂-S: δ 3.6 ppm (singlet).

    • Thiazole ring protons: δ 6.5 ppm (singlet) .

Comparative Reaction Efficiency

Reaction TypeYieldPurityKey Advantage
S-Alkylation (SN2)71.2%CrystallineNo chromatography required
Bis-thiazolylguanidine35–60%ChromatographedDiverse substitution patterns

Key Challenges and Innovations

  • Chromatography Avoidance : The patented method eliminates column chromatography, reducing costs .

  • Side Reactions : Competing elimination pathways (e.g., intramolecular cyclization) are suppressed via optimized pH and solvent systems .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-:

Basic Information

  • Chemical Name: Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-
  • CAS No.: 95853-51-3
  • Molecular Formula: C5H8N4S2
  • Molecular Weight: 188.27400

Potential Research Areas

While the search results do not provide extensive details, they suggest potential avenues for scientific research:

  • Synthesis of Imidazole Derivatives: Imidazole derivatives, which contain a five-membered heterocyclic ring, have shown high antibacterial activities .
  • Diabetes Type (II) Research: 2-Mercaptobenzimidazole derivatives containing sulfonamide groups have been synthesized for diabetes research .
  • Anti-ulcer compounds: Famotidine, a compound related to guanidines, is known for inhibiting gastric and intestinal ulceration by blocking histamine H2-receptors .

Related compounds and their applications

The search results also mention related compounds and their applications, which may provide indirect insights:

  • Famotidine HCl: This compound is used as a reagent in organic synthesis, a catalyst in chemical reactions, an enzyme inhibitor, and for its interactions with biological macromolecules. It is also investigated for its therapeutic potential in treating various diseases and is utilized in the production of specialty chemicals.
  • 2-Bromo-N-(4-chlorophenyl)butanamide: This compound has applications as an intermediate in the synthesis of complex organic molecules, in studies involving enzyme inhibition and protein-ligand interactions, and for its potential pharmacological properties, including anti-inflammatory and anticancer activities. It is also used in the development of specialty chemicals and materials for various industrial applications. It has been studied for anticancer efficacy, showing a reduction in tumor size in xenograft models, and for anti-inflammatory activity, leading to decreased joint swelling and reduced levels of inflammatory markers.
  • 2-(4-(Chloromethyl)thiazol-2-YL)guanidine: This compound is related to the title compound and is described by the molecular formula C5H7ClN4S .

Toxicology

  • Guanidine derivatives may have pulmonary toxicity due to their positively charged guanidine group, which can penetrate cell membranes and induce systemic toxicity in vivo .

Mechanism of Action

The mechanism of action of guanidine, [4-(mercaptomethyl)-2-thiazolyl]- involves its interaction with biological systems through the guanidine group and thiazole ring. Guanidine acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . It also forms complexes with metals, which can catalyze unique chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituent at 4-Position CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- -CH₂SH 95853-51-3 C₅H₈N₄S₂ 188.27 Reactive thiol group; potential precursor for pharmaceuticals. Limited toxicity data; general guanidine toxicity may apply .
[4-(Chloromethyl)-2-thiazolyl] Guanidine HCl -CH₂Cl 69014-12-6 C₅H₈Cl₂N₄S 227.11 Moisture-sensitive; used in guanidine-based drug synthesis. Melting point: 181–187°C; soluble in DMSO/methanol .
1-[4-(Cyanoethylthiomethyl)-2-thiazolyl]guanidine -CH₂-S-CH₂CH₂CN N/A C₈H₁₂N₆S₂ 264.35 Key intermediate in famotidine synthesis. High yield (88%) achieved via thiourea and cyanoethylation reactions .
2-Amino-4-(5-nitro-2-furyl)thiazole -C₄H₂NO₂ (5-nitro-2-furyl) N/A C₇H₆N₄O₃S 242.21 Carcinogenic nitrofuran derivative; induces forestomach tumors in mice. Highlights substituent-dependent organ specificity .

Key Structural and Functional Differences:

Substituent Reactivity: The mercaptomethyl group (-CH₂SH) in the target compound offers strong nucleophilic reactivity, enabling disulfide bond formation or conjugation in drug design. Chloromethyl (-CH₂Cl) derivatives are electrophilic, facilitating alkylation reactions but requiring moisture-sensitive handling . Cyanoethylthiomethyl (-CH₂-S-CH₂CH₂CN) groups enhance stability and are utilized in high-yield syntheses of histamine H₂ antagonists .

Nitrofuran analogs (e.g., 2-amino-4-(5-nitro-2-furyl)thiazole) demonstrate carcinogenicity, emphasizing the impact of nitro-group substitutions on biological activity .

Applications: The chloromethyl derivative serves as a reagent for pharmaceuticals, while the cyanoethylthiomethyl analog is critical in famotidine production . The mercaptomethyl compound’s applications remain speculative but may include metal chelation or prodrug development due to its thiol group.

Biological Activity

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (C5H8N4S2), is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- features a thiazole ring with a mercaptomethyl group and a guanidine moiety. The presence of sulfur in the structure contributes to its unique reactivity and biological properties.

1. Antioxidant Properties

Research indicates that derivatives of guanidine, including [4-(mercaptomethyl)-2-thiazolyl] compounds, exhibit significant antioxidant activity. A study demonstrated that certain derivatives showed direct reactive oxygen species (ROS) scavenging capabilities, which are critical in protecting neurons from oxidative stress during ischemia/reperfusion injuries .

2. Neuroprotective Effects

The neuroprotective potential of guanidine derivatives has been evaluated in various models. For instance, specific compounds were shown to significantly reduce neuronal injury in vitro, suggesting their potential as therapeutic agents for neurodegenerative diseases .

3. Anti-inflammatory Activity

Guanidine derivatives have also been investigated for their anti-inflammatory properties. They modulate inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation, such as inflammatory bowel disease (IBD) and other gastrointestinal disorders .

4. Antimicrobial Activity

The compound has been noted for its effectiveness against Helicobacter species, indicating potential use in treating infections caused by these bacteria. This is particularly relevant given the role of Helicobacter pylori in gastric ulcers and cancers .

Case Studies and Experimental Data

  • Neuroprotection Study : In a study assessing the effects of various guanidine derivatives on neuronal cells subjected to oxidative stress, compounds related to [4-(mercaptomethyl)-2-thiazolyl]- were found to significantly attenuate cell death and promote cell survival through antioxidant mechanisms .
  • Anti-inflammatory Effects : Another study highlighted the ability of these compounds to reduce inflammatory markers in animal models of IBD, demonstrating their potential for therapeutic application in gastrointestinal inflammation .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantROS scavenging activity
NeuroprotectiveReduced neuronal injury
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialEffective against Helicobacter species

Q & A

Q. What are the standard synthetic routes for Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-?

The compound is synthesized via a condensation reaction between o-aminothiophenol and cyanoguanidine in an acidic medium (e.g., HCl) under heating (80°C). This method is scalable and leverages readily available starting materials. Post-reaction purification involves recrystallization or column chromatography to isolate the product . Alternative routes may involve functionalization of pre-formed thiazole cores with mercaptomethyl and guanidine groups under controlled pH and temperature conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm the thiazole ring structure, mercaptomethyl (-CH2SH) proton signals (δ ~2.5–3.5 ppm), and guanidine NH resonances (δ ~6.5–8.5 ppm) .
  • Elemental Analysis : Validates empirical formula by matching calculated and observed C, H, N, and S percentages (e.g., C: 34.8%, H: 4.6%, N: 29.0%, S: 26.6%) .
  • FTIR : Identifies key functional groups (e.g., N-H stretching in guanidine at ~3200–3400 cm⁻¹, C=S vibrations at ~650–750 cm⁻¹) .

Q. What are the stability and storage recommendations for this compound?

The compound is hygroscopic and sensitive to oxidation due to the thiol (-SH) group. Store under inert gas (N2/Ar) in airtight containers at 2–8°C. Avoid exposure to light, moisture, and oxidizing agents. Stability tests via accelerated degradation studies (40°C/75% RH for 1 month) are recommended to assess shelf life .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity in derivatives of this compound?

  • Pyrimidine/Pyridine Fusion : React the guanidine-thiazole core with α,β-unsaturated carbonyl compounds (e.g., trifluoroalkenones) to form fused heterocycles, improving binding to enzymatic targets (e.g., anticancer or antimicrobial agents) .
  • Thiazolidinone Derivatives : Introduce thiazolidinone moieties via condensation with aldehydes, which may enhance dual inhibitory activity (e.g., COX-2/5-LOX inhibitors) .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., aryl groups at position 4) and evaluate IC50 values in bioassays to identify pharmacophores .

Q. What computational strategies are effective for studying ligand-target interactions?

  • AutoDock Protocols : Use AutoDock 4.2.6 with Lamarckian genetic algorithms. Define rotational bonds in the ligand, fix non-rotatable bonds (e.g., urea/amide linkages), and perform 100 runs with a grid size of 60×60×60 Å centered on the active site. Analyze binding poses for hydrogen bonds (e.g., guanidine-NH with catalytic residues) and hydrophobic interactions .
  • MD Simulations : Conduct 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes and identify key binding motifs .

Q. How to resolve contradictions in bioassay data across studies?

  • Assay Variability : Standardize protocols (e.g., ATP-based cell viability vs. caspase-3 apoptosis assays) and validate using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic Stability : Test compounds in liver microsomes to rule out rapid degradation as a cause of false-negative results .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., Western blot for protein expression and SPR for binding affinity) .

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